molecular formula C12H13N5O3 B11498669 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11498669
M. Wt: 275.26 g/mol
InChI Key: HAPZTVKPTBNWLC-UHFFFAOYSA-N
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Description

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a methyl and nitro group, and an acetamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Attachment of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Linking to the Pyridine Ring: The final step involves the formation of a bond between the pyrazole and pyridine rings, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the pyrazole ring.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C12H13N5O3/c1-9-5-11(17(19)20)15-16(9)8-12(18)14-7-10-3-2-4-13-6-10/h2-6H,7-8H2,1H3,(H,14,18)

InChI Key

HAPZTVKPTBNWLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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